![molecular formula C11H9F6NO2 B2843873 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid CAS No. 682802-95-5](/img/structure/B2843873.png)
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid
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Overview
Description
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an amino group and a propionic acid moiety attached to a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. The presence of trifluoromethyl groups imparts significant electron-withdrawing effects, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid typically involves multi-step organic reactions. One common approach is the alkylation of a suitable phenyl derivative with a propionic acid precursor, followed by the introduction of the amino group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction parameters and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its ability to modulate biological pathways. Its structural characteristics allow it to interact with various receptors and enzymes, potentially leading to new therapeutic agents. For example, studies have indicated that compounds with trifluoromethyl groups can enhance the potency of drugs targeting serotonin uptake .
Drug Development
Recent reviews have highlighted the role of trifluoromethyl-containing compounds in FDA-approved drugs. The incorporation of such groups has been linked to improved efficacy and selectivity in drug action . The potential for 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid to serve as a scaffold for drug design is an area of active research.
Material Science
In addition to biological applications, this compound can be utilized in materials science. Its unique properties make it suitable for the development of advanced materials with specific thermal and mechanical characteristics. The trifluoromethyl group contributes to enhanced chemical resistance and stability under various conditions .
Case Study 1: Antidepressant Development
A study focused on synthesizing derivatives of this compound demonstrated its potential as an antidepressant candidate. The modifications made to the core structure resulted in compounds that exhibited significant inhibition of serotonin reuptake, suggesting a mechanism similar to established antidepressants.
Case Study 2: Antiviral Agents
Another investigation explored the antiviral properties of derivatives based on this compound. The results indicated that certain modifications could enhance activity against viral infections by targeting specific viral enzymes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,5-dichlorophenyl)-propionic acid: Similar structure but with chlorine substituents instead of trifluoromethyl groups.
3-Amino-3-(3,5-dimethylphenyl)-propionic acid: Features methyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate. The electron-withdrawing nature of these groups also influences the compound’s reactivity, making it distinct from its analogs with different substituents.
Biological Activity
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid (commonly referred to as TFMPA ) is a compound of interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances the pharmacological properties of compounds, making them valuable in medicinal chemistry. This article reviews the biological activity of TFMPA, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
TFMPA is characterized by its amino acid structure with two trifluoromethyl groups attached to the phenyl ring. This configuration not only influences its solubility and stability but also enhances its interaction with biological targets.
The trifluoromethyl group is known to significantly impact the electronic properties of molecules, which can enhance their binding affinity to various biological targets. Research indicates that TFMPA may interact with glutamate receptors, particularly NMDA receptors, which are crucial for synaptic plasticity and memory function .
Pharmacological Effects
- Neuroprotective Activity : Studies suggest that TFMPA exhibits neuroprotective effects by modulating glutamate signaling pathways. It may help in reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antimicrobial Activity : Some derivatives of phenylpropanoic acids, including TFMPA, have shown antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes .
- Anti-inflammatory Properties : TFMPA has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
In a study investigating the neuroprotective properties of TFMPA, researchers found that it significantly reduced neuronal cell death in models of oxidative stress. The compound was shown to inhibit reactive oxygen species (ROS) production and promote cell survival in PC12 cells exposed to neurotoxic agents .
Antimicrobial Activity
Another study explored the antimicrobial efficacy of TFMPA derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
Properties
IUPAC Name |
3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANSSWMRQKJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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